molecular formula C3H4NNa3O5 B3029053 Sodium glycine carbonate CAS No. 50610-34-9

Sodium glycine carbonate

Cat. No.: B3029053
CAS No.: 50610-34-9
M. Wt: 203.04 g/mol
InChI Key: LFGIOTBVQMMVBC-UHFFFAOYSA-K
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Description

Sodium glycine carbonate is a chemical compound with the molecular formula C₃H₅NNa₂O₅. It is a derivative of glycine, an amino acid, and sodium carbonate. This compound is known for its buffering properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium glycine carbonate can be synthesized through the reaction of glycine with sodium carbonate. The reaction typically occurs in an aqueous solution where glycine and sodium carbonate are mixed in stoichiometric amounts. The reaction is as follows:

NH2CH2COOH+Na2CO3NH2CH2COONa+NaHCO3\text{NH}_2\text{CH}_2\text{COOH} + \text{Na}_2\text{CO}_3 \rightarrow \text{NH}_2\text{CH}_2\text{COONa} + \text{NaHCO}_3 NH2​CH2​COOH+Na2​CO3​→NH2​CH2​COONa+NaHCO3​

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity glycine and sodium carbonate. The reaction is carried out in large reactors with controlled temperature and pH to ensure complete conversion and high yield. The product is then purified through crystallization and drying processes.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although these are less common.

    Reduction: Reduction reactions are not typical for this compound.

    Substitution: this compound can participate in substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

    Acids: When reacted with strong acids like hydrochloric acid, this compound can form glycine and sodium chloride.

    Bases: In the presence of strong bases, it can form sodium glycinate and carbon dioxide.

Major Products Formed:

    Glycine: Formed when this compound reacts with acids.

    Sodium Glycinate: Formed in basic conditions.

    Carbon Dioxide: Released during reactions with acids or bases.

Scientific Research Applications

Sodium glycine carbonate has a wide range of applications in scientific research:

    Chemistry: Used as a buffering agent in various chemical reactions and analytical procedures.

    Biology: Employed in biological research for maintaining pH in cell culture media and other biological assays.

    Medicine: Investigated for its potential use in drug formulations and as a buffering agent in pharmaceutical preparations.

    Industry: Utilized in the production of detergents, cosmetics, and other industrial products due to its buffering properties.

Mechanism of Action

The mechanism of action of sodium glycine carbonate primarily involves its ability to act as a buffer. It helps maintain a stable pH in solutions by neutralizing acids and bases. This buffering action is crucial in various chemical and biological processes where pH stability is essential.

Molecular Targets and Pathways:

    Buffers: this compound targets hydrogen ions in solutions, neutralizing them to maintain pH.

    Enzymatic Reactions: It can influence enzymatic reactions by providing a stable pH environment, which is necessary for optimal enzyme activity.

Comparison with Similar Compounds

    Sodium Carbonate:

    Sodium Bicarbonate:

    Glycine: The parent amino acid of sodium glycine carbonate, used in biological and chemical research.

Uniqueness: this compound is unique due to its dual functionality as both a derivative of an amino acid and a carbonate. This dual nature allows it to participate in a variety of chemical reactions and makes it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

50610-34-9

Molecular Formula

C3H4NNa3O5

Molecular Weight

203.04 g/mol

IUPAC Name

trisodium;2-aminoacetate;carbonate

InChI

InChI=1S/C2H5NO2.CH2O3.3Na/c3-1-2(4)5;2-1(3)4;;;/h1,3H2,(H,4,5);(H2,2,3,4);;;/q;;3*+1/p-3

InChI Key

LFGIOTBVQMMVBC-UHFFFAOYSA-K

SMILES

C(C(=O)O)N.C(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

C(C(=O)[O-])N.C(=O)([O-])[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium glycine carbonate
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Sodium glycine carbonate
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Sodium glycine carbonate
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Sodium glycine carbonate
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Sodium glycine carbonate
Reactant of Route 6
Sodium glycine carbonate

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